Bortezomib-pinanediol

Übersicht

Beschreibung

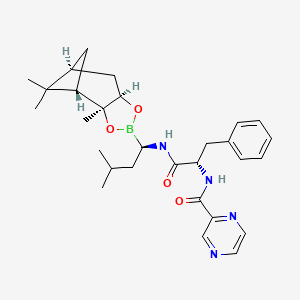

Bortezomib-Pinanediol ist ein Derivat von Bortezomib, einem Proteasom-Inhibitor, der hauptsächlich zur Behandlung von multiplem Myelom und Mantelzelllymphom eingesetzt wird . This compound ist eine lipophilisierte Form von Bortezomib, die entwickelt wurde, um die Arzneimittelbeladung, die Zirkulationszeit und die gezielte Behandlungseffizienz zu verbessern .

Vorbereitungsmethoden

Bortezomib-Pinanediol kann durch eine Veresterungsreaktion zwischen Bortezomib und Pinanediol synthetisiert werden . Diese Reaktion findet typischerweise unter neutralen oder alkalischen Bedingungen statt und führt zur Bildung von pH-empfindlichen Boronsäureesterbindungen . Das Verfahren ist effizient und liefert eine hohe Menge des gewünschten Produkts .

Analyse Chemischer Reaktionen

Hydrolysis and Stability

The boronic ester moiety in bortezomib-pinanediol undergoes acid- or base-catalyzed hydrolysis , releasing boronic acid derivatives:

-

Hydrolysis Mechanism :

-

Stability : this compound exhibits greater stability than bortezomib in aqueous solutions due to reduced boronic acid reactivity .

Functional Group Modifications

Structural modifications of this compound reveal critical structure-activity relationships:

-

Boronic Acid Replacement : Substituting boronic acid with ester (11 ) or hydroxymethylene (12 ) groups abolishes proteasome inhibition (IC₅₀ >1,000 nM vs. 105 nM for bortezomib) .

-

Pyrazinoic Ring Modifications : Replacing the pyrazine ring with benzene (16 ) retains cytotoxicity (IC₅₀ = 58.7 nM), while methyl substitution (17 ) reduces potency (IC₅₀ = 432.6 nM) .

Table 2: Cytotoxicity of Derivatives

| Compound | R Group | IC₅₀ (nM) in Sk-Hep1 Cells |

|---|---|---|

| Bortezomib | -B(OH)₂ | 105.0 |

| 1 | Pinanediol ester | 54.9 |

| 16 | Benzene | 58.7 |

| 17 | Methyl | 432.6 |

Role of Matteson Rearrangement

The Matteson rearrangement enables stereocontrolled synthesis of α-aminoboronic esters :

-

Mechanism : A one-carbon homologation via dichloromethyllithium addition to boronic esters, followed by ZnCl₂-mediated rearrangement .

-

Yield and Selectivity : Achieves >95% diastereoselectivity and 78% yield for intermediates like α-chloroboronic ester (8 ) .

Oxidation and Reduction Reactions

-

Oxidation : The boronic acid group in this compound reacts with hydrogen peroxide to form boronate esters, reducing proteasome affinity.

-

Reduction : Sodium borohydride reduces carbonyl groups in intermediates but destabilizes the boronic ester .

Biological Activity Correlation

Modifications to this compound directly impact proteasome inhibition and CIP2A downregulation:

-

Proteasome Inhibition : Bortezomib achieves 75% inhibition at 100 nM, while its pinanediol derivative (1 ) shows only 40% inhibition .

-

CIP2A Downregulation : Both compounds suppress CIP2A expression at 125 nM, linking cytotoxicity to CIP2A inhibition rather than proteasome activity alone .

Table 3: Biological Activity

| Compound | Proteasome Inhibition (%) | CIP2A Downregulation (Fold) |

|---|---|---|

| Bortezomib | 75 ± 4 | 3.2 ± 0.3 |

| 1 | 40 ± 3 | 2.8 ± 0.2 |

| 16 | 52 ± 5 | 2.5 ± 0.4 |

Degradation Pathways

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Bortezomib-pinanediol has several notable applications in scientific research:

- Cancer Therapy : It is utilized in targeted chemotherapy, particularly for triple-negative breast cancer . Studies indicate that this compound offers improved drug loading and reduced side effects compared to traditional bortezomib formulations.

- Drug Delivery Systems : The compound is incorporated into micellar nanoformulations , enhancing its therapeutic efficacy while minimizing toxicity. These formulations allow for better bioavailability and targeted delivery to tumor sites .

- Proteasome Inhibition Studies : Researchers employ this compound to investigate the ubiquitin-proteasome pathway's role in cancer cell apoptosis, providing insights into potential therapeutic strategies.

Case Studies and Clinical Insights

Several case studies highlight the clinical implications of bortezomib and its derivatives:

- Motor Neuropathy Induced by Bortezomib : A case study reported an 87-year-old male with multiple myeloma who developed severe motor neuropathy after treatment with bortezomib. This adverse effect underscores the importance of monitoring patients closely for neurological side effects when using bortezomib-based therapies .

- Efficacy in Hematological Cancers : Bortezomib has been shown to play a crucial role in treating multiple myeloma and mantle cell lymphoma. Its effectiveness is often enhanced when used in combination with other agents like dexamethasone and lenalidomide, leading to improved overall survival rates .

- Adverse Effects Management : Clinical guidelines recommend close monitoring for adverse effects such as peripheral neuropathy, thrombocytopenia, and gastrointestinal symptoms. Adjustments in dosing or treatment regimens may be necessary based on individual patient responses .

Pharmacokinetics and Dosage Effects

Research indicates that bortezomib exhibits a two-compartment pharmacokinetic model characterized by rapid initial distribution followed by a prolonged elimination phase. Dosage variations have been studied extensively in animal models, revealing that higher doses can lead to increased efficacy but also a higher incidence of adverse effects .

Wirkmechanismus

Bortezomib-pinanediol exerts its effects by inhibiting the 26S proteasome, a protein complex responsible for degrading ubiquitinated proteins . This inhibition leads to the accumulation of misfolded proteins, inducing endoplasmic reticulum stress and triggering apoptosis in cancer cells . The compound specifically targets the catalytic site of the proteasome, binding with high affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Bortezomib-Pinanediol ist im Vergleich zu anderen Proteasom-Inhibitoren aufgrund seiner lipophilisierten Form einzigartig, die die Arzneimittelbeladung und die Zirkulationszeit verbessert . Ähnliche Verbindungen umfassen:

Ixazomib: Ein oraler Proteasom-Inhibitor mit unterschiedlicher chemischer Struktur und klinischen Anwendungen.

This compound zeichnet sich durch seine verbesserte Abgabe und reduzierten Nebenwirkungen aus, was es zu einer wertvollen Ergänzung für Krebstherapie-Regime macht .

Biologische Aktivität

Bortezomib-pinanediol is a derivative of bortezomib, a well-known proteasome inhibitor used primarily in the treatment of multiple myeloma and certain types of lymphoma. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy, and potential therapeutic applications based on various research findings.

Bortezomib functions by inhibiting the 26S proteasome, a crucial cellular complex responsible for degrading ubiquitinated proteins. This inhibition leads to the accumulation of pro-apoptotic factors and the downregulation of anti-apoptotic proteins, thereby inducing apoptosis in cancer cells. The addition of the pinanediol moiety modifies the compound's interaction with the proteasome, potentially affecting its binding affinity and biological activity.

Key Mechanisms

- Proteasome Inhibition : this compound retains the ability to inhibit proteasome activity, although studies suggest it may exhibit reduced potency compared to bortezomib itself. For instance, in Sk-Hep1 cells, bortezomib achieved approximately 75% inhibition at 100 nM, while the pinanediol derivative achieved only 40% inhibition at similar concentrations .

- CIP2A Downregulation : Research indicates that both bortezomib and its pinanediol derivative can significantly repress CIP2A expression, a protein associated with cell survival, at concentrations as low as 125 nM . This downregulation plays a critical role in enhancing cell death.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant anti-cancer activity across various cell lines. A comparative analysis of the half-maximal inhibitory concentration (IC50) values for different compounds is presented in Table 1.

| Compound | Sk-Hep-1 IC50 (nM) | Huh 7 IC50 (nM) | Hep 3B IC50 (nM) |

|---|---|---|---|

| Bortezomib | 105.0 | 273.5 | 20.7 |

| Pinanediol Derivative | 54.9 | 489.4 | 12.8 |

| Other Derivatives (16) | 58.7 | 118.3 | 5.8 |

The data indicates that while the pinanediol derivative shows promise, its efficacy varies significantly across different cancer cell types .

Case Studies

A notable case study involved patients with relapsed or refractory multiple myeloma treated with bortezomib and its derivatives. Patients exhibited varying responses to treatment, with some achieving significant reductions in tumor burden after prolonged therapy . The safety profile remained consistent with previous studies on bortezomib, with common adverse effects including thrombocytopenia and gastrointestinal disturbances .

Comparative Analysis with Other Proteasome Inhibitors

This compound's activity can be compared to other proteasome inhibitors such as MG132. While both compounds inhibit proteasome function, bortezomib has been shown to produce stronger anti-tumor effects due to its ability to induce more profound mitotic arrest and apoptosis in cancer cells .

Eigenschaften

IUPAC Name |

N-[(2S)-1-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39BN4O4/c1-18(2)13-25(30-37-24-16-20-15-23(28(20,3)4)29(24,5)38-30)34-26(35)21(14-19-9-7-6-8-10-19)33-27(36)22-17-31-11-12-32-22/h6-12,17-18,20-21,23-25H,13-16H2,1-5H3,(H,33,36)(H,34,35)/t20-,21-,23-,24+,25-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCSTPSWJFWZHP-GQABWHEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39BN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.